molecular formula C16H23NO2 B12785824 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone CAS No. 79025-11-9

1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone

Cat. No.: B12785824
CAS No.: 79025-11-9
M. Wt: 261.36 g/mol
InChI Key: LFOGAHGDLSGJTE-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone (CAS: 43152-59-6) is a synthetic compound with the molecular formula C₁₆H₂₃NO₂ and a molecular weight of 261.364 g/mol . Its structure comprises a piperidine ring substituted at the 4-position with a 3-methoxyphenyl group and a methyl group, while the propanone moiety is attached to the nitrogen atom.

Properties

CAS No.

79025-11-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]propan-1-one

InChI

InChI=1S/C16H23NO2/c1-4-15(18)16(8-10-17(2)11-9-16)13-6-5-7-14(12-13)19-3/h5-7,12H,4,8-11H2,1-3H3

InChI Key

LFOGAHGDLSGJTE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone typically involves several steps, including the formation of the piperidinyl ring and the attachment of the methoxyphenyl and propanone groups. One common synthetic route involves the following steps:

    Formation of the Piperidinyl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.

    Introduction of the Propanone Moiety: This can be accomplished through a variety of methods, including the use of acylation reactions.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the production of various chemical products, including intermediates for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidinyl ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone C₁₆H₂₃NO₂ 261.364 3-methoxyphenyl, methyl-piperidine 43152-59-6
3-(4-Methoxyphenyl)-1-phenyl-1-propanone C₁₆H₁₆O₂ 240.302 4-methoxyphenyl, phenyl-propanone 1669-49-4
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-3,3-diphenyl-1-propanone C₂₆H₂₆N₂O₂ 406.50 2-methoxyphenyl, piperazine, diphenyl 220421-93-2
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 258.70 α,β-unsaturated ketone, 4-chloro, 4-hydroxy Not provided
4'-Methylpropiophenone C₁₀H₁₂O 148.20 4-methylphenyl 5337-93-9

Key Observations :

  • Piperidine vs. Piperazine : The target compound’s piperidine ring (basic nitrogen) contrasts with the piperazine in , which has two nitrogen atoms, increasing solubility in acidic media. Piperidine’s rigidity may enhance receptor binding specificity compared to piperazine’s flexibility .
  • Substituent Effects: The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, whereas 4-chlorophenyl () is electron-withdrawing, altering electronic interactions with biological targets .
  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (261 vs. 148–258 g/mol) suggests reduced solubility but increased metabolic stability compared to simpler analogs like 4'-methylpropiophenone .
Pharmacological Comparisons
  • In contrast, piperazine derivatives () are often associated with antipsychotic activity due to dopamine receptor interactions .
  • Antimicrobial Activity : Chalcones like 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () exhibit antimicrobial properties via membrane disruption, a mechanism less likely in the target compound due to its saturated ketone .
  • Metabolic Pathways : The methyl group on the piperidine nitrogen in the target compound may slow hepatic metabolism compared to unmethylated analogs, prolonging half-life .

Biological Activity

1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperidine moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C16H23NO2
  • CAS Number : 79025-11-9
  • SMILES Notation : C1(c2cc(OC)ccc2)(CCN(CC1)C)C(=O)CC

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The piperidine structure is known for its ability to modulate receptor activity, which may contribute to its pharmacological effects.

Biological Activity Overview

Research has indicated that 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone exhibits several biological activities, including:

  • Antiviral Activity : Some studies have shown that similar piperidine derivatives possess antiviral properties against various viruses, including HIV and HSV-1. The presence of the methoxy group may enhance these effects by improving solubility and receptor binding affinity .
  • Antibacterial and Antifungal Activity : Compounds with similar structural features have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungal strains. This suggests potential therapeutic applications in treating infections .

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antiviral ActivityModerate protection against CVB-2 and HSV-1 observed .
Antibacterial ActivityActive against Staphylococcus aureus and Pseudomonas aeruginosa .
CytotoxicityCC50 values ranged from 54 μM to 100 μM in various cell lines .

Case Studies

One notable case study involved the synthesis and evaluation of related piperidine derivatives. The study highlighted that modifications in the structure could lead to enhanced antiviral efficacy. For instance, derivatives with fluorophenyl substitutions showed increased activity against viral strains compared to their non-substituted counterparts .

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